The synthesis of chlorquinaldol involves several chemical reactions that typically start with 8-hydroxyquinoline. Various methods have been reported, including:
Recent patents have detailed specific synthetic routes that improve yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency .
The synthesis often utilizes reagents such as sodium hydroxide or potassium carbonate as bases, and solvents like ethanol or dimethyl sulfoxide are commonly employed to facilitate the reaction. Characterization of the final product is typically performed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm the structure and purity of chlorquinaldol .
Chlorquinaldol has a molecular formula of CHClNO and a molecular weight of approximately 195.63 g/mol. The compound features a quinoline backbone with a hydroxyl group at the 8-position and a chlorine atom at the 5-position.
The structural representation can be described as follows:
This specific arrangement allows chlorquinaldol to interact effectively with microbial targets, contributing to its pharmacological properties .
Chlorquinaldol undergoes various chemical reactions that are significant for its application as an antimicrobial agent:
These reactions are crucial for understanding how chlorquinaldol functions in biological systems and its potential modifications for enhanced therapeutic effects .
Chlorquinaldol exerts its antimicrobial effects primarily through the chelation of metal ions essential for bacterial growth, disrupting cellular processes. The mechanism involves:
Research indicates that chlorquinaldol's action is dose-dependent, with higher concentrations resulting in more pronounced bactericidal effects against susceptible strains .
These properties are essential for formulating effective pharmaceutical preparations .
Chlorquinaldol is utilized in various scientific applications, including:
Chlorquinaldol (Chemical Abstracts Service Registry Number 72-80-0) is systematically named as 5,7-dichloro-2-methylquinolin-8-ol, reflecting its position-specific halogen substitutions on the quinoline scaffold. Its molecular formula is C₁₀H₇Cl₂NO, with a molecular weight of 228.07 g/mol. Structurally, it belongs to the chloroquinoline class of organic compounds, characterized by a fused bicyclic system with chlorine atoms at positions 5 and 7, a methyl group at position 2, and a hydroxyl group at position 8. This configuration enables metal chelation properties common to hydroxyquinolines [1] [3] [6].
The compound exhibits low water solubility but dissolves in ethanol (6 mg/mL) and dimethyl sulfoxide (50 mg/mL). Its partition coefficient (log P) of 3.5 indicates moderate lipophilicity, facilitating penetration into biological membranes [5] [7]. Key identifiers include:
Table 1: Chemical Identifiers of Chlorquinaldol
Identifier Type | Value |
---|---|
IUPAC Name | 5,7-dichloro-2-methylquinolin-8-ol |
Canonical SMILES | CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
InChIKey | GPTXWRGISTZRIO-UHFFFAOYSA-N |
UNII | D6VHC87LLS |
EINECS | 200-789-3 |
Beilstein Reference | 156683 |
Synonymous designations include Sterosan®, Siosteran®, and Afungil®, among 40+ trade names historically used [5] [6] [9].
Developed in the 1950s by Geigy (now Novartis), chlorquinaldol was initially marketed as Sterosan—an iodine-free alternative to contemporary antiseptics like iodoform. Its introduction addressed limitations of existing agents, including malodorous properties and emerging resistance among pathogens [1] [2] [3]. Early applications focused on topical skin infection management, leveraging broad-spectrum activity against fungi and bacteria [3] [8].
A pivotal shift occurred following the 1956–1970 epidemic of subacute myelo-optic neuropathy (SMON) in Japan, linked to the structurally related clioquinol. This prompted withdrawal of halogenated quinolines in Japan and reevaluation of chlorquinaldol’s risk profile. Consequently, its systemic use declined, and topical formulations gained precedence [2]. By the 1980s, European medical authorities approved chlorquinaldol in combination with promestriene (a vaginal mucosal protectant) for bacterial vaginosis, capitalizing on local antimicrobial effects without significant absorption [1] [8]. This repositioning established its current niche in gynecological and dermatological therapeutics [8].
Chlorquinaldol is pharmacologically classified as a topical anti-infective agent with dual bactericidal and fungicidal properties. Its mechanism involves disruption of microbial pH homeostasis and chelation of essential metal cofactors (e.g., iron, zinc), impairing enzymatic functions in pathogens [1] [4] [8]. Notably, it demonstrates greater potency against Gram-positive bacteria (especially Staphylococcus aureus, MIC ≤8 µg/mL) than Gram-negative species, with additional efficacy against mycobacteria and yeasts [1] [4].
Table 2: Pharmacological and Regulatory Classifications
Classification System | Code/Class | Indication Scope |
---|---|---|
WHO ATC - Dermatologicals | D08AH02 | Antiseptics/Disinfectants (Quinoline derivatives) |
WHO ATC - Gynecologicals | G01AC03 | Anti-infectives for vaginal use |
WHO ATC - Antiprotozoals | P01AA04 | Agents against amoebiasis |
WHO ATC - Respiratory | R02AA11 | Throat antiseptics |
FDA Pharmacological Class | Chemical Allergen | Standardized allergen for diagnostic use |
Regulatory approvals vary globally:
Recent research extends its pharmacological relevance beyond antimicrobial effects. Studies confirm inhibition of the NLRP3 inflammasome—a key mediator of interleukin-1β activation—in psoriatic models. This suggests potential repurposing for autoimmune dermatoses, independent of antimicrobial activity [10]. Additionally, chlorquinaldol disrupts bacterial biofilms, reducing Staphylococcus aureus and Pseudomonas aeruginosa biomass by >50% at subinhibitory concentrations (¼ MIC), outperforming gentamicin against methicillin-resistant strains [4]. This biofilm-eradicating property positions it as a candidate for recalcitrant wound infections where biofilm persistence complicates treatment [4] [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: